molecular formula C9H12BFO3 B13060144 (5-(Ethoxymethyl)-2-fluorophenyl)boronic acid

(5-(Ethoxymethyl)-2-fluorophenyl)boronic acid

Cat. No.: B13060144
M. Wt: 198.00 g/mol
InChI Key: GYNXCFUPGVZJLL-UHFFFAOYSA-N
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Description

(5-(Ethoxymethyl)-2-fluorophenyl)boronic acid: is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of an ethoxymethyl group and a fluorine atom attached to a phenyl ring, which is further bonded to a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Ethoxymethyl)-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient handling and scaling up of reactions. These methods can achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions: (5-(Ethoxymethyl)-2-fluorophenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenated reagents or nucleophiles.

Major Products Formed:

Scientific Research Applications

Chemistry: (5-(Ethoxymethyl)-2-fluorophenyl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .

Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors and in the development of sensors for detecting biomolecules.

Industry: In the industrial sector, boronic acids are used in the production of polymers and materials with specific properties. The compound’s ability to form stable complexes with diols and other molecules makes it useful in various industrial processes .

Mechanism of Action

The mechanism of action of (5-(Ethoxymethyl)-2-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and sensing. The boronic acid group interacts with the target molecules, forming stable complexes that can modulate the activity of enzymes or facilitate the detection of specific analytes .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 2-Fluorophenylboronic acid
  • (4-Methoxyphenyl)boronic acid

Comparison: Compared to other boronic acids, (5-(Ethoxymethyl)-2-fluorophenyl)boronic acid offers unique advantages due to the presence of the ethoxymethyl and fluorine substituents. These groups can enhance the compound’s reactivity and selectivity in various chemical reactions. Additionally, the fluorine atom can impart unique electronic properties, making the compound useful in specific applications where other boronic acids may not be as effective .

Biological Activity

(5-(Ethoxymethyl)-2-fluorophenyl)boronic acid is a boronic acid derivative known for its unique chemical structure, which includes an ethoxymethyl group and a fluorine atom on a phenyl ring. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly in enzyme inhibition and drug development.

The compound's structure can be represented as follows:

  • Chemical Formula : C10H12BFO2
  • Molecular Weight : 197.01 g/mol
  • CAS Number : 1704066-77-2

Boronic acids, including this compound, are known to interact with various biological targets through reversible covalent bonding. The boron atom can form complexes with hydroxyl or amine groups present in biomolecules, leading to alterations in protein function and enzyme activity. This mechanism is crucial for their role in therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes by binding to their active sites. This binding prevents substrate access and catalysis, effectively modulating cellular processes. For instance, studies have shown that similar boronic acids can inhibit serine proteases by forming stable covalent bonds with the active site serine residue, thereby blocking enzymatic activity.

Protein-Protein Interactions (PPIs)

The ability of this compound to disrupt protein-protein interactions is significant for therapeutic strategies targeting diseases where such interactions are pivotal. The reversible nature of boronic acid interactions allows for dynamic modulation of PPIs, which is essential for developing targeted therapies .

Anti-Tumor Activity

A study evaluating the anti-tumor potential of boronic acid derivatives found that compounds with similar structural features exhibited significant cytotoxicity against various cancer cell lines. The fluorophenyl moiety was associated with enhanced activity against drug-resistant cancer cells, suggesting that this compound may have similar properties .

In Vivo Efficacy

In animal models, the compound's effects varied with dosage. Low doses were effective in inhibiting target enzymes without notable toxicity, supporting its potential as a therapeutic agent.

Biochemical Pathways

The interaction of this compound with biological molecules can influence several biochemical pathways:

  • Cell Signaling : Modulation of signaling pathways critical for cell proliferation and apoptosis.
  • Gene Expression : Alterations in gene expression profiles due to enzyme inhibition.
  • Metabolic Processes : Impact on metabolic pathways through enzyme regulation.

Summary of Biological Activities

Activity TypeDescription
Enzyme InhibitionReversible binding to active sites, blocking substrate access.
Disruption of PPIsPotential to modulate critical protein interactions involved in disease processes.
Anti-Tumor EffectsSignificant cytotoxicity against cancer cell lines; promising for drug-resistant cases.
Modulation of SignalingInfluences pathways regulating cell growth and death.

Properties

Molecular Formula

C9H12BFO3

Molecular Weight

198.00 g/mol

IUPAC Name

[5-(ethoxymethyl)-2-fluorophenyl]boronic acid

InChI

InChI=1S/C9H12BFO3/c1-2-14-6-7-3-4-9(11)8(5-7)10(12)13/h3-5,12-13H,2,6H2,1H3

InChI Key

GYNXCFUPGVZJLL-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)COCC)F)(O)O

Origin of Product

United States

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